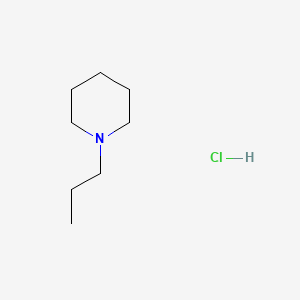

1-Propylpiperidine hydrochloride

Description

1-Propylpiperidine hydrochloride (CAS: 17874-62-3) is a piperidine derivative with a propyl substituent at the nitrogen atom, forming a hydrochloride salt. Its molecular formula is C₈H₁₇N·HCl, with a molecular weight of approximately 163.68 g/mol (calculated from free base data + HCl). The compound is primarily utilized in pharmacological research, particularly as a dopamine D₂ receptor antagonist . Key applications include studies on pharmacokinetics and drug metabolism, such as in vivo clearance modeling in humans and rats .

Properties

CAS No. |

17874-62-3 |

|---|---|

Molecular Formula |

C8H18ClN |

Molecular Weight |

163.69 g/mol |

IUPAC Name |

1-propylpiperidine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-2-6-9-7-4-3-5-8-9;/h2-8H2,1H3;1H |

InChI Key |

GFCBSUWRIBEWBM-UHFFFAOYSA-N |

SMILES |

CCCN1CCCCC1.Cl |

Canonical SMILES |

CCCN1CCCCC1.Cl |

Other CAS No. |

17874-62-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

OSU-6162 Hydrochloride (PNU-96391)

- Structure : (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride .

- Molecular formula: C₁₅H₂₃NO₂S·HCl; MW: 317.87 g/mol .

- Pharmacological Use : Dopamine stabilizer with applications in central nervous system (CNS) studies, such as modulating cocaine self-administration in animal models .

- Pharmacokinetics :

- Safety: Limited hazard data; classified as hazardous in research settings .

Key Difference : The addition of a 3-(methylsulfonyl)phenyl group enhances receptor specificity compared to the simpler 1-propylpiperidine hydrochloride, altering its pharmacokinetic and therapeutic profile .

4-Methylpiperidine Hydrochloride

- Structure : Piperidine with a methyl group at the 4-position.

- Molecular formula : C₆H₁₃N·HCl; MW : ~137.63 g/mol .

- Comparison : The methyl substituent reduces steric hindrance compared to the bulkier propyl group in 1-propylpiperidine hydrochloride, likely affecting binding affinity and metabolic stability. Safety and pharmacokinetic data are unavailable .

Prilocaine Hydrochloride

- Structure: Contains a toluidine backbone and propylamino group.

- Molecular formula : C₁₃H₂₀N₂O₂·HCl; MW : 256.77 g/mol .

- Pharmacological Use : Local anesthetic with rapid onset .

- Regulatory Standards : Complies with USP specifications for purity and melting range .

Key Difference : Unlike 1-propylpiperidine hydrochloride, prilocaine’s aromatic toluidine moiety enables membrane stabilization, highlighting how structural variations dictate therapeutic function .

1-(2-Chloroethyl)piperidine Hydrochloride

- Structure : Piperidine with a 2-chloroethyl substituent.

- Molecular formula : C₇H₁₄ClN·HCl; MW : 188.56 g/mol .

Comparison : The chloroethyl group introduces electrophilic reactivity absent in 1-propylpiperidine hydrochloride, making it more suitable for synthetic chemistry than receptor-targeted applications .

Data Table: Structural and Functional Comparison

Research Findings and Pharmacokinetic Insights

1-Propylpiperidine Hydrochloride :

OSU-6162 Hydrochloride :

- Enhanced dopamine D₂ receptor binding due to the sulfonylphenyl group, enabling precise modulation of CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.